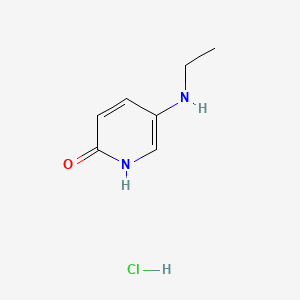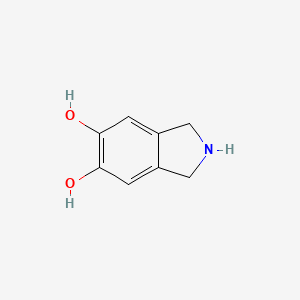
2,3-dihydro-1H-isoindole-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1H-isoindole-5,6-diol is a heterocyclic organic compound with the molecular formula C8H9NO2 It is a derivative of isoindole, featuring a dihydro structure with hydroxyl groups at the 5th and 6th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-isoindole-5,6-diol typically involves the reduction of isoindole derivatives. One common method is the catalytic hydrogenation of isoindole-5,6-dione using a palladium catalyst under mild conditions. Another approach involves the reduction of isoindole-5,6-dione with sodium borohydride in an alcohol solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-1H-isoindole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole-5,6-dione.
Reduction: Further reduction can lead to the formation of fully saturated isoindoline derivatives.
Substitution: The hydroxyl groups at the 5th and 6th positions can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Isoindole-5,6-dione.
Reduction: Isoindoline derivatives.
Substitution: Various substituted isoindole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,3-Dihydro-1H-isoindole-5,6-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-dihydro-1H-isoindole-5,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups at the 5th and 6th positions play a crucial role in its reactivity and binding to biological molecules. The compound can form hydrogen bonds and participate in redox reactions, influencing cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-indole-5,6-diol: Similar structure but lacks the isoindole framework.
Isoindoline: Fully saturated derivative of isoindole.
Isoindole-5,6-dione: Oxidized form of 2,3-dihydro-1H-isoindole-5,6-diol
Uniqueness
This compound is unique due to its specific hydroxylation pattern and dihydro structure, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
2,3-dihydro-1H-isoindole-5,6-diol |
InChI |
InChI=1S/C8H9NO2/c10-7-1-5-3-9-4-6(5)2-8(7)11/h1-2,9-11H,3-4H2 |
Clé InChI |
ZRAUGZJONYATGX-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC(=C(C=C2CN1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


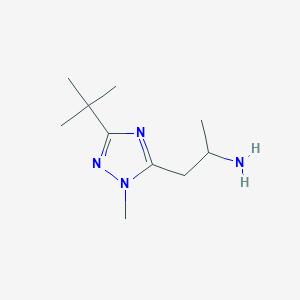
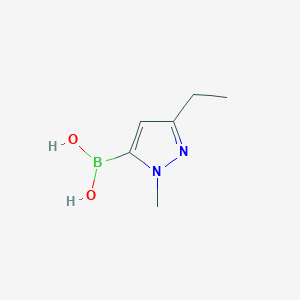
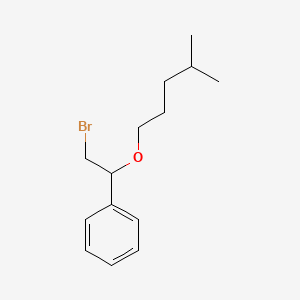

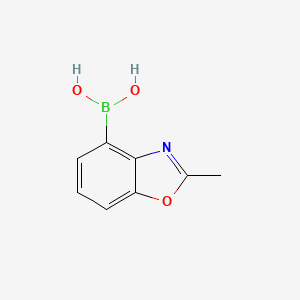
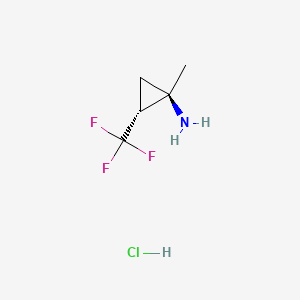
![2-[4-(Bromomethyl)oxan-4-yl]acetic acid](/img/structure/B15299921.png)
![[4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride](/img/structure/B15299927.png)
![4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B15299933.png)
![3-cyclobutyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B15299939.png)
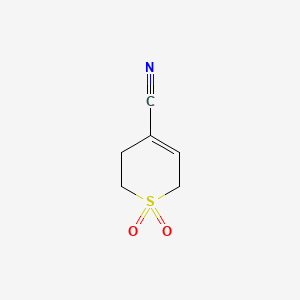

![2-[(2-Bromophenyl)amino]acetamide](/img/structure/B15299952.png)
